molecular formula C15H10ClFO4 B6408482 2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261911-23-2

2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408482
CAS RN: 1261911-23-2
M. Wt: 308.69 g/mol
InChI Key: QKHNYLCNWXAGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid (2C4F5MPCBA) is an organic compound with a molecular weight of 298.52 g/mol. It is a white crystalline solid with a melting point of 104-106°C. This compound has a wide range of applications in organic synthesis, medicinal chemistry, and pharmaceutical research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of various compounds, and as a catalyst for the synthesis of other compounds.

Mechanism of Action

2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% acts as a proton donor in the presence of a base, such as potassium carbonate. This proton donation leads to the formation of a carboxylic acid, which can then react with other molecules. This reaction is used in organic synthesis, as it allows for the formation of new compounds.
Biochemical and Physiological Effects
2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and antimicrobial properties. In addition, it has been shown to have a beneficial effect on the metabolism of glucose and lipids, as well as on the immune system. It has also been shown to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in the presence of water and other solvents. It is also relatively inexpensive and can be stored for long periods of time. However, it has several limitations, such as its low solubility in water and its sensitivity to light and heat.

Future Directions

The future directions for research on 2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% include further studies on its biochemical and physiological effects, as well as its potential applications in medicinal chemistry and pharmaceutical research. In addition, further studies are needed to determine its optimal synthesis conditions and its potential toxicity. Finally, further research is needed to explore its potential as a therapeutic agent for various diseases and conditions.

Synthesis Methods

2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized from 4-chlorobenzoic acid and 2-fluoro-5-methoxycarbonylphenyl bromide. The reaction proceeds in three steps. First, 4-chlorobenzoic acid is reacted with 2-fluoro-5-methoxycarbonylphenyl bromide in the presence of a base such as potassium carbonate. This reaction produces the desired product, 2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%, as well as a by-product, 4-bromobenzoic acid. The second step involves the removal of the by-product by distillation. Finally, the product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has been used in various scientific research applications, such as medicinal chemistry and pharmaceutical research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of various compounds, and as a catalyst for the synthesis of other compounds. It has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs, antibacterial agents, and antifungal agents. It has also been used in the synthesis of other compounds, such as dyes and pigments.

properties

IUPAC Name

2-chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)9-3-5-13(17)11(6-9)8-2-4-10(14(18)19)12(16)7-8/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHNYLCNWXAGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691475
Record name 3-Chloro-2'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid

CAS RN

1261911-23-2
Record name 3-Chloro-2'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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